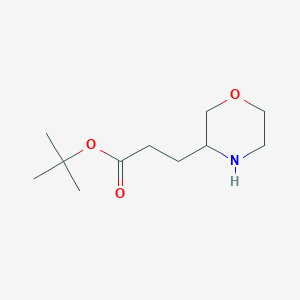Tert-butyl 3-(morpholin-3-YL)propanoate
CAS No.: 885274-03-3
Cat. No.: VC3272975
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 885274-03-3 |
|---|---|
| Molecular Formula | C11H21NO3 |
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | tert-butyl 3-morpholin-3-ylpropanoate |
| Standard InChI | InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)5-4-9-8-14-7-6-12-9/h9,12H,4-8H2,1-3H3 |
| Standard InChI Key | ZKXCNRADZYJAOG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CCC1COCCN1 |
| Canonical SMILES | CC(C)(C)OC(=O)CCC1COCCN1 |
Introduction
Tert-butyl 3-(morpholin-3-YL)propanoate is an organic compound primarily utilized in synthetic and biological research. It is classified as an ester due to the presence of a tert-butyl group attached to a propanoate moiety, which is further linked to a morpholine ring. This structural arrangement contributes to its reactivity and utility in various applications, including medicinal chemistry and biochemistry.
Synthesis
The synthesis of Tert-butyl 3-(morpholin-3-YL)propanoate typically involves:
-
The reaction of tert-butyl acrylate with morpholine under controlled conditions.
-
Optimization through continuous flow synthesis methods in industrial settings, which enhances efficiency and scalability while minimizing by-products.
Structural Characteristics
The molecular structure includes:
-
A tert-butyl group, which provides steric hindrance and stability.
-
A propanoate moiety, contributing to its ester classification.
-
A morpholine ring, which facilitates hydrogen bonding and other non-covalent interactions critical for biological activity.
These features allow the compound to interact with molecular targets such as enzymes or receptors, making it valuable in both synthetic chemistry and biological studies.
Applications
Tert-butyl 3-(morpholin-3-YL)propanoate finds applications across multiple scientific domains:
Synthetic Chemistry
-
Used as an intermediate in the preparation of more complex organic molecules.
-
Serves as a functional building block for modifying molecular structures in drug development.
Biological Research
-
Plays a role in enzyme interactions and protein modifications.
-
Potentially modulates metabolic pathways by interacting with cellular receptors or enzymes, leading to physiological effects.
Chemical Reactions and Mechanisms
Tert-butyl 3-(morpholin-3-YL)propanoate participates in several types of chemical reactions:
-
Hydrolysis: The ester bond can be cleaved under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.
-
Substitution Reactions: The morpholine ring allows for selective substitutions, enabling targeted modifications for specific applications.
These reactions highlight the compound's versatility, making it a valuable tool for chemists aiming to design tailored molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume